![molecular formula C12H15ClN2O2 B13613886 2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride is a compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride typically involves the reaction of 1-benzofuran-2-ylmethylamine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Benzofuran-2-yl)-2-(methylamino)ethanol
- (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds
Uniqueness
2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride is unique due to its specific structural features and the range of biological activities it exhibits.
Propriétés
Formule moléculaire |
C12H15ClN2O2 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
2-(1-benzofuran-2-ylmethylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-13-12(15)8-14-7-10-6-9-4-2-3-5-11(9)16-10;/h2-6,14H,7-8H2,1H3,(H,13,15);1H |
Clé InChI |
CJXUEDXDSHBJPG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CNCC1=CC2=CC=CC=C2O1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)
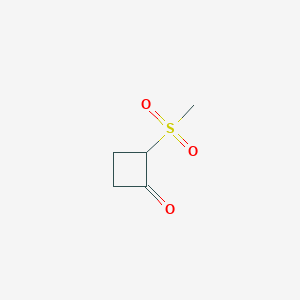
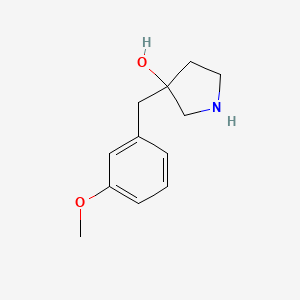
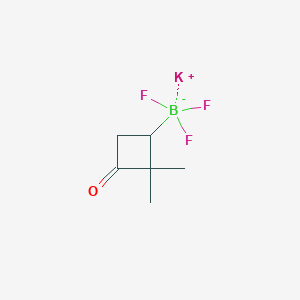
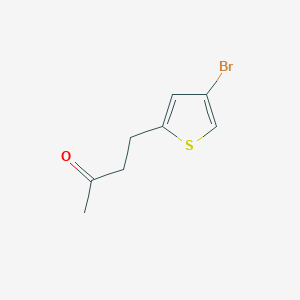

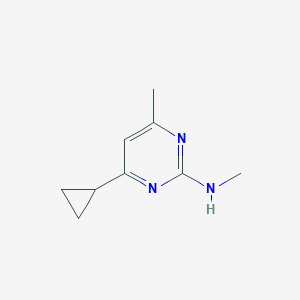
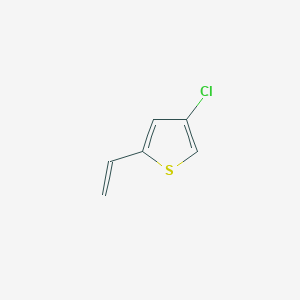
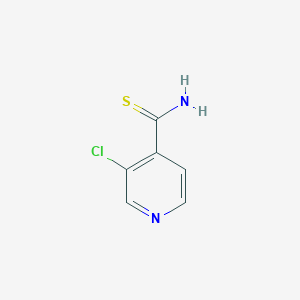
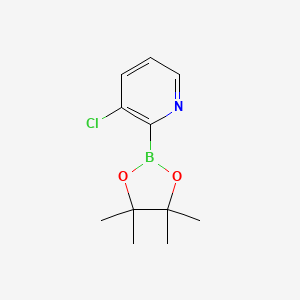
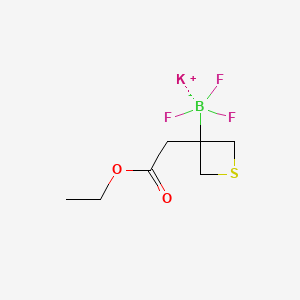
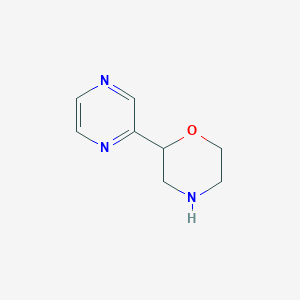
amine](/img/structure/B13613888.png)
